molecular formula C16H14O3 B12050345 2-Hydroxy-3-methoxychalcone CAS No. 144100-21-0

2-Hydroxy-3-methoxychalcone

Cat. No.: B12050345
CAS No.: 144100-21-0
M. Wt: 254.28 g/mol
InChI Key: UIZYRMBJSZYZAK-ZHACJKMWSA-N
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Description

2-Hydroxy-3-methoxychalcone is a chalcone derivative, belonging to the flavonoid class of phenolic compounds. Chalcones are characterized by their open-chain flavonoid structure, consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This compound has garnered attention due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxy-3-methoxychalcone can be synthesized via the Claisen-Schmidt condensation reaction. This involves the reaction of 2-hydroxyacetophenone with 3-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide . The reaction typically occurs under basic conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the Claisen-Schmidt condensation reaction. This may include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-3-methoxychalcone undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, introducing various substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce saturated ketones or alcohols.

Scientific Research Applications

Mechanism of Action

The biological effects of 2-Hydroxy-3-methoxychalcone are attributed to its ability to interact with various molecular targets and pathways:

Comparison with Similar Compounds

2-Hydroxy-3-methoxychalcone can be compared with other chalcone derivatives:

Properties

144100-21-0

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

IUPAC Name

(E)-3-(2-hydroxy-3-methoxyphenyl)-1-phenylprop-2-en-1-one

InChI

InChI=1S/C16H14O3/c1-19-15-9-5-8-13(16(15)18)10-11-14(17)12-6-3-2-4-7-12/h2-11,18H,1H3/b11-10+

InChI Key

UIZYRMBJSZYZAK-ZHACJKMWSA-N

Isomeric SMILES

COC1=CC=CC(=C1O)/C=C/C(=O)C2=CC=CC=C2

Canonical SMILES

COC1=CC=CC(=C1O)C=CC(=O)C2=CC=CC=C2

Origin of Product

United States

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